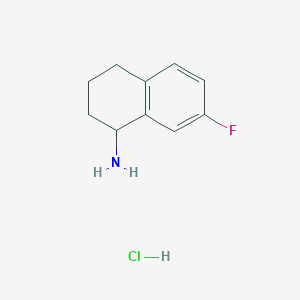

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFN. It is a versatile small molecule scaffold used primarily in research and development. This compound is notable for its structural features, which include a fluorine atom attached to a tetrahydronaphthalene ring system, making it a valuable building block in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the fluorination of a tetrahydronaphthalene precursor followed by amination. One common method includes the following steps:

Fluorination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor.

Amination: The fluorinated intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily studied for its potential therapeutic properties. Its structural analogs have been investigated for their effects on various biological targets:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, which is beneficial in the treatment of depression and anxiety disorders. Studies have shown that fluorinated naphthalene derivatives can enhance the pharmacological profile of existing antidepressants by increasing selectivity for serotonin transporters .

- Neuropharmacology : The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacological studies. Its interaction with dopamine receptors could provide insights into treatments for conditions like Parkinson's disease and schizophrenia .

Materials Science

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of advanced materials:

- Polymer Synthesis : The compound can be utilized in the synthesis of functional polymers that exhibit desirable properties such as conductivity or enhanced mechanical strength. Its incorporation into polymer matrices enhances thermal stability and chemical resistance .

- Nanotechnology : Research has explored its role in creating nanocomposites that leverage its properties for applications in electronics and photonics. The fluorine atom contributes to improved dielectric properties, making it suitable for high-performance electronic devices .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry examined various derivatives of tetrahydronaphthalene compounds, including this compound. The results indicated significant improvements in serotonin reuptake inhibition compared to non-fluorinated analogs. This suggests a pathway for developing more effective antidepressants with fewer side effects .

Case Study 2: Polymer Applications

In a recent publication in Advanced Materials, researchers demonstrated the use of this compound as a monomer in the synthesis of high-performance polymers. These polymers exhibited enhanced thermal stability and mechanical properties when compared to traditional polymer formulations. The study highlighted the potential for this compound to revolutionize material design in various industrial applications .

Wirkmechanismus

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound for research and development.

Biologische Aktivität

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 2137590-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13ClFN

- Molecular Weight : 201.67 g/mol

- SMILES Notation : C1CC(C2=C(C1)C=CC(=C2)F)N

- InChI Key : STIGKSYKJSYOOT-PPHPATTJSA-N

The biological activity of this compound is primarily linked to its role as a ligand in various biochemical pathways. It has been studied for its interaction with the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). The stabilization of HIFs can lead to enhanced transcriptional activity in response to hypoxic conditions.

Hypoxia-Inducible Factor (HIF) Stabilization

Research indicates that compounds similar to this compound can stabilize HIF-1α by inhibiting its degradation via the VHL pathway. This stabilization is significant for therapeutic applications in conditions such as cancer and renal anemia.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: VHL Inhibition and Cancer Therapy

A study investigated the effects of fluorinated ligands on VHL inhibition and their implications for cancer therapy. The introduction of fluorine atoms significantly increased the potency of these ligands in stabilizing HIF-1α under hypoxic conditions. This finding suggests a promising avenue for developing new cancer therapeutics targeting HIF pathways.

Case Study 2: Renal Anemia Treatment

Another research focused on the application of PHD inhibitors (which include compounds like this compound) for treating renal anemia. These inhibitors prevent the hydroxylation of HIFs, allowing for their accumulation and subsequent activation of erythropoiesis-related genes.

Eigenschaften

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIGKSYKJSYOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.